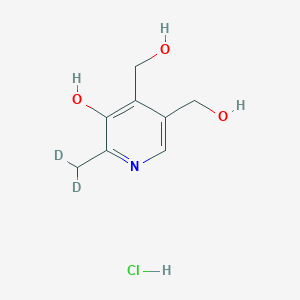![molecular formula C10H11Cl2NO B1411904 3-[(2,3-Dichlorophenoxy)methyl]azetidine CAS No. 1863671-44-6](/img/structure/B1411904.png)
3-[(2,3-Dichlorophenoxy)methyl]azetidine
Descripción general
Descripción
3-[(2,3-Dichlorophenoxy)methyl]azetidine is a chemical compound that belongs to the class of azetidines. It is characterized by the presence of a four-membered azetidine ring attached to a 2,3-dichlorophenoxy group via a methylene bridge. This compound is a white crystalline solid that is soluble in organic solvents and has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Aplicaciones Científicas De Investigación
3-[(2,3-Dichlorophenoxy)methyl]azetidine has diverse scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-Dichlorophenoxy)methyl]azetidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3-dichlorophenol and azetidine.
Formation of 2,3-Dichlorophenoxyacetic Acid: 2,3-dichlorophenol is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2,3-dichlorophenoxyacetic acid.
Esterification: The 2,3-dichlorophenoxyacetic acid is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form the corresponding methyl ester.
Nucleophilic Substitution: The methyl ester is subjected to nucleophilic substitution with azetidine in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-[(2,3-Dichlorophenoxy)methyl]azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring or the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidines or phenoxy derivatives.
Mecanismo De Acción
The mechanism of action of 3-[(2,3-Dichlorophenoxy)methyl]azetidine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(2,4-Dichlorophenoxy)methyl]azetidine
- 3-[(2,5-Dichlorophenoxy)methyl]azetidine
- 3-[(2,6-Dichlorophenoxy)methyl]azetidine
Uniqueness
3-[(2,3-Dichlorophenoxy)methyl]azetidine is unique due to the specific positioning of the chlorine atoms on the phenoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific research and industrial applications.
Propiedades
IUPAC Name |
3-[(2,3-dichlorophenoxy)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c11-8-2-1-3-9(10(8)12)14-6-7-4-13-5-7/h1-3,7,13H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZKITABMSJNJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COC2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1411821.png)





![2-{4-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazin-1-yl}ethanol](/img/structure/B1411832.png)


![1-[(tert-butoxy)carbonyl]-3,5-dimethylpiperidine-4-carboxylic acid](/img/structure/B1411837.png)




